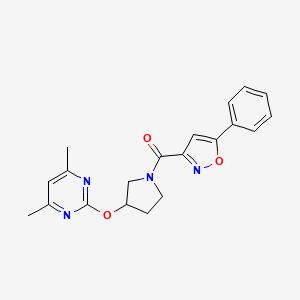

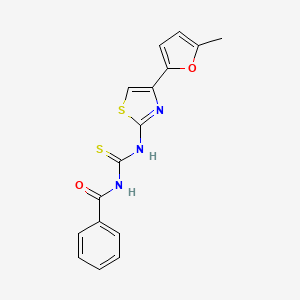

N-((4-(5-methylfuran-2-yl)thiazol-2-yl)carbamothioyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((4-(5-methylfuran-2-yl)thiazol-2-yl)carbamothioyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves complex chemical reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles, including “this compound”, have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Aplicaciones Científicas De Investigación

Anticancer Activity

Research into the design, synthesis, and evaluation of derivatives similar to N-((4-(5-methylfuran-2-yl)thiazol-2-yl)carbamothioyl)benzamide has shown promising anticancer properties. For instance, a study by Ravinaik et al. (2021) on substituted benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives displaying higher activity than the reference drug etoposide (Ravinaik et al., 2021). This highlights the potential of such compounds in cancer therapy, offering a foundation for further development and investigation into their mechanisms of action and therapeutic efficacy.

Antimicrobial and Antifungal Properties

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Desai et al. (2016) reported the synthesis of compounds that demonstrated considerable potential in inhibiting bacterial and fungal growth, indicating their utility in developing new antimicrobial agents (Desai et al., 2016). These findings suggest that such compounds could be valuable in addressing the rising challenge of antibiotic resistance.

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in N-(thiazol-2-yl)benzamide derivatives, including structures similar to this compound, in the formation of supramolecular gels has been explored. Yadav and Ballabh (2020) investigated the gelation behavior of these compounds, discovering that certain amides displayed good stability and low minimum gelator concentration, indicating their potential application in the development of new materials for various technological and biomedical applications (Yadav & Ballabh, 2020).

Chemical Sensors

The synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide has been applied in the development of chromium(III) sensors. Vazifekhoran et al. (2023) designed three types of chromium(III) sensors demonstrating the compound's affinity to chromium(III) and its potential for detecting chromium in pharmaceutical samples (Vazifekhoran et al., 2023). This work suggests applications in environmental monitoring and pharmaceutical analysis.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

N-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c1-10-7-8-13(21-10)12-9-23-16(17-12)19-15(22)18-14(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDZEQBQBHWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)

![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)

![Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2750593.png)